Regioisomeric N-Methyl Placement Alters Lipophilicity
The target compound (N-methyl on exocyclic 4-amine, dihydrochloride salt) has a computed LogP of 0.06 [1]. Its regioisomer, 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine (methyl on piperidine ring nitrogen, free base), shows a LogP of 1.147 . This ~1.1 LogP unit difference reflects the distinct hydrogen-bonding environment: the target compound retains the piperidine NH (H-bond donor count: 1), while the 1-methyl regioisomer has no H-bond donors on the piperidine ring. In CNS drug discovery, a ΔLogP of this magnitude can translate into order-of-magnitude differences in blood-brain barrier permeability and non-specific tissue binding [2].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.06 (dihydrochloride salt, ChemSpace computed property) |
| Comparator Or Baseline | 1-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine (regioisomer): LogP = 1.147 (free base, Chemscene) |
| Quantified Difference | ΔLogP ≈ 1.1 units; target is more hydrophilic |
| Conditions | Computed LogP values from vendor databases; salt form vs. free base comparison (explicit note: target is dihydrochloride, comparator is free base) |
Why This Matters
A ~1.1 LogP unit difference means the target compound is approximately 12× more hydrophilic than its 1-methyl regioisomer, directly influencing solubility in aqueous assay buffers and partitioning behavior in ADME screening cascades.
- [1] ChemSpace. N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride. LogP: 0.06. View Source
- [2] Waterhouse RN. Determination of lipophilicity and its use as a predictor of blood–brain barrier penetration of molecular imaging agents. Mol Imaging Biol. 2003;5(6):376-389. View Source
